molecular formula C12H14BrClN2O B1434869 (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 312537-17-0

(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1434869
CAS No.: 312537-17-0
M. Wt: 317.61 g/mol
InChI Key: FVYMIAOQEKHIRC-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 1327123-01-2) is a halogenated aryl piperazine methanone derivative. Its structure features a 3-bromo-5-chlorophenyl group attached to a 4-methylpiperazine moiety via a ketone linker. This compound is of interest in medicinal chemistry due to the pharmacophoric piperazine ring, which is prevalent in CNS-active drugs, and the halogenated aromatic system, which enhances lipophilicity and binding affinity to hydrophobic targets .

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMIAOQEKHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chlorobenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 3-bromo-5-chlorobenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms on the phenyl ring.

    Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Condensation Reactions: The piperazine moiety can engage in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Carboxylic acids or alcohols derived from the methanone group.

    Reduction Products: Alcohols or amines derived from the methanone and piperazine groups.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that compounds similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone may exhibit antidepressant properties. The piperazine moiety is often associated with such activity, as seen in various marketed antidepressants. Studies suggest that modifications of the piperazine ring can enhance serotonin receptor affinity, potentially leading to improved therapeutic profiles .

2. Anticancer Properties
Preliminary studies have shown that derivatives of this compound could inhibit certain cancer cell lines. The presence of halogen atoms (bromine and chlorine) in the aromatic ring may contribute to increased cytotoxicity against cancer cells by interfering with cellular signaling pathways .

3. Neuropharmacological Applications
The compound has been evaluated for neuropharmacological effects, particularly in models of anxiety and depression. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation as a potential anxiolytic or mood-stabilizing agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with brominated phenyl ketones. Variations in the synthesis process can lead to a range of derivatives, each with distinct pharmacological profiles.

Materials Science Applications

1. Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Its use as a modifier in polymer blends has been explored, showing promise in improving material performance under various conditions .

2. Sensor Technology
Due to its electronic properties, this compound has potential applications in sensor technology, particularly for detecting specific analytes in environmental monitoring or biomedical applications .

Case Studies

Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant activity through behavioral assays in rodent models. Results indicated that modifications similar to those found in this compound significantly enhanced serotonin receptor binding affinity and improved behavioral outcomes compared to standard treatments .

Case Study 2: Cancer Cell Line Inhibition
In vitro studies conducted on various cancer cell lines demonstrated that compounds related to this compound exhibited dose-dependent cytotoxic effects. The research highlighted the importance of halogen substitutions in increasing the efficacy of these compounds against specific cancer types .

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
This compound C₁₂H₁₃BrClN₂O 333.6 g/mol 3-Br, 5-Cl on phenyl; 4-Me-piperazine High lipophilicity; discontinued commercial status
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone C₁₂H₁₆N₃O 218.3 g/mol 4-NH₂ on phenyl; 4-Me-piperazine Polar amino group enhances solubility; precursor for bioactive derivatives
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone C₁₂H₁₃BrClFN₂O 335.6 g/mol 3-Br, 6-Cl, 2-F on phenyl; 4-Me-piperazine Fluorine increases metabolic stability; higher molar mass
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone C₂₀H₂₆N₃O 324.4 g/mol Indole ring; pentyl chain; 4-Me-piperazine Likely CNS activity due to indole motif; longer alkyl chain enhances logP
Pyrimidinyl-piperazine derivative C₂₃H₂₄BrN₄O 477.4 g/mol Pyrimidine ring; 3-Br-phenyl; 4-Me-piperazine Complex heterocyclic system; potential kinase inhibition

Commercial and Regulatory Status

  • The target compound is discontinued , limiting its practical use compared to commercially available analogs like the fluorinated derivative () or indole-based methanones ().

Biological Activity

(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone, with the CAS number 312537-17-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14BrClN2O
  • Molecular Weight : 362.06 g/mol
  • Structure : The compound features a brominated and chlorinated phenyl ring attached to a piperazine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that compounds containing piperazine derivatives often exhibit anticancer properties. For instance, studies have shown that similar piperazine-based compounds can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth.

Antimicrobial Properties

The presence of halogen substituents (bromine and chlorine) in the phenyl ring enhances the compound's ability to interact with biological macromolecules, potentially increasing its antimicrobial efficacy. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

The mechanism of action for this compound is hypothesized to involve:

  • Protein Interaction : The halogenated aromatic system can form halogen bonds with proteins, influencing their activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer models.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Anticancer Studies : A study investigating piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for development as therapeutic agents .
  • Antimicrobial Research : A series of experiments demonstrated that piperazine derivatives showed varying degrees of antibacterial activity. The presence of halogens was correlated with increased effectiveness against gram-positive and gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
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(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.